D-Allylglycine D-Allylglycine A new chiral glycine equivalent; used for the preparation of enantiomerically pure α-tertiary and α-quaternary α-amino acids. A Bacillus spore germination alanine analog

Brand Name: Vulcanchem
CAS No.: 54594-06-8
VCID: VC21539342
InChI: InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m1/s1
SMILES: C=CCC(C(=O)O)N
Molecular Formula: C5H9NO2
Molecular Weight: 115,13 g/mole

D-Allylglycine

CAS No.: 54594-06-8

Cat. No.: VC21539342

Molecular Formula: C5H9NO2

Molecular Weight: 115,13 g/mole

* For research use only. Not for human or veterinary use.

D-Allylglycine - 54594-06-8

CAS No. 54594-06-8
Molecular Formula C5H9NO2
Molecular Weight 115,13 g/mole
IUPAC Name (2R)-2-aminopent-4-enoic acid
Standard InChI InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m1/s1
Standard InChI Key WNNNWFKQCKFSDK-SCSAIBSYSA-N
Isomeric SMILES C=CC[C@H](C(=O)O)N
SMILES C=CCC(C(=O)O)N
Canonical SMILES C=CCC(C(=O)O)N

Physical and Chemical Properties

D-Allylglycine possesses distinctive physical and chemical properties that are important for its storage, handling, and application in research. The compound typically appears as a white to light beige solid under standard conditions . Its key physical properties are summarized in the following table:

PropertyValueNotes
Melting Point239.3-241.2 °CExperimentally determined
Boiling Point231.0±33.0 °CPredicted value
Optical Rotation (α)37°At concentration of 2% in H₂O
Density1.098±0.06 g/cm³Predicted value
SolubilitySlightly soluble in waterLimited aqueous solubility
pKa2.22±0.10Predicted value
ColorWhite to Light BeigePhysical appearance
FormSolidPhysical state at room temperature
StabilityLight sensitiveRequires protected storage

D-Allylglycine exhibits moderate reactivity due to its unsaturated allyl side chain, which can participate in addition reactions typical of alkenes. The compound's alpha-amino acid structure also contributes to its chemical behavior, allowing it to participate in peptide bond formation and other reactions characteristic of amino acids.

From a stability perspective, D-allylglycine is light-sensitive and requires careful storage conditions to maintain its structural integrity and biological activity . The recommended storage protocol involves keeping the compound sealed in dry conditions and stored in a freezer at temperatures below -20°C . This sensitivity to light and potential degradation under ambient conditions necessitates proper handling procedures in research settings.

Biochemical and Pharmacological Actions

The primary biochemical mechanism of D-allylglycine involves inhibition of glutamate decarboxylase, an enzyme crucial for the synthesis of gamma-aminobutyric acid (GABA) . GABA serves as the principal inhibitory neurotransmitter in the mammalian central nervous system, regulating neuronal excitability throughout the brain. By inhibiting glutamate decarboxylase, D-allylglycine disrupts the conversion of glutamate to GABA, resulting in decreased GABA levels in neural tissues .

This inhibitory effect occurs as D-allylglycine targets the active site of glutamate decarboxylase, interfering with its catalytic ability to perform the decarboxylation of glutamate . The compound's structural similarity to the natural substrate (glutamate) allows it to compete for binding at the enzyme's active site, while its distinct chemical properties prevent the normal catalytic process from proceeding efficiently. The resultant reduction in GABA synthesis leads to altered inhibitory neurotransmission throughout affected neural circuits.

Interestingly, the stereochemical configuration of allylglycine significantly influences its biological activity. While D-allylglycine functions primarily as a research tool and control supplement, its enantiomer L-allylglycine demonstrates more potent glutamate decarboxylase inhibition . This differential activity highlights the importance of stereochemistry in enzyme-substrate interactions and provides researchers with complementary tools for investigating GABAergic systems.

D-allylglycine has also been found to interact with D-amino acid oxidase systems, as demonstrated in animal studies. Research with rats has shown that the D-configuration and unsaturated bond of D-allylglycine produces metabolic disorders in tissues where D-amino acid oxidase is present . This suggests that beyond its effects on GABA metabolism, D-allylglycine may influence other enzymatic pathways involving D-amino acids.

Research Applications

D-Allylglycine has emerged as a valuable tool in neurochemical research, particularly in studies investigating GABAergic neurotransmission. The compound's ability to modulate GABA levels through glutamate decarboxylase inhibition makes it useful for examining the functional importance of GABA in various physiological and pathological processes .

In neuroscience research, D-allylglycine is frequently employed to study the impact of altered GABA levels on neurotransmission, synaptic plasticity, and behavior . By selectively reducing GABA synthesis, researchers can observe the consequences of diminished inhibitory signaling on neural function and identify the specific contributions of GABAergic mechanisms to various neurological processes. This approach has proven valuable for investigating conditions characterized by dysregulated inhibitory control, including epilepsy, anxiety disorders, and certain neurodevelopmental conditions.

As the enantiomer of L-allylglycine, D-allylglycine often serves as a control supplement in GABA research, allowing scientists to differentiate between stereochemically-specific effects and non-specific actions . This control function is particularly important when investigating the stereoselective nature of enzyme-substrate interactions and receptor binding in neural systems.

Beyond its applications in neuroscience, D-allylglycine serves as a useful reagent in organic synthesis, particularly in the preparation of cyclic opioid peptide agonists and antagonists . Additionally, it functions as a chiral glycine equivalent, facilitating the preparation of enantiomerically pure alpha-tertiary and alpha-quaternary alpha-amino acids . These synthetic applications highlight the compound's utility beyond its pharmacological effects, demonstrating its versatility as a research tool in multiple scientific disciplines.

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